An In-depth Technical Guide to the Physicochemical Characteristics of 1-Benzylimidazolidine-2,4-dione
An In-depth Technical Guide to the Physicochemical Characteristics of 1-Benzylimidazolidine-2,4-dione
Introduction
1-Benzylimidazolidine-2,4-dione, also known as 1-benzylhydantoin, is a heterocyclic organic compound belonging to the hydantoin class.[1] Hydantoins are a significant scaffold in medicinal chemistry, forming the core structure of various pharmaceuticals with diverse biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[2][3] The N-1 substitution of a benzyl group on the imidazolidine-2,4-dione core imparts specific physicochemical characteristics that are critical for its behavior in biological systems and its development as a potential therapeutic agent.[4]
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-benzylimidazolidine-2,4-dione, offering insights for researchers, scientists, and drug development professionals. The subsequent sections will delve into the experimental and predicted properties of this compound, along with the methodologies for their determination, underscoring the causality behind experimental choices.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure.
Molecular Formula: C₁₀H₁₀N₂O₂[1]
Molecular Weight: 190.20 g/mol
Chemical Structure:
Caption: Molecular structure of 1-benzylimidazolidine-2,4-dione.
Key Identifiers:
-
CAS Number: 6777-05-5[1]
-
Synonyms: 1-Benzylhydantoin, N-Benzylhydantoin[1]
-
InChIKey: VJUNTPRQTFDQMF-UHFFFAOYSA-N[1]
-
SMILES: O=C1CN(CC2=CC=CC=C2)C(=O)N1[1]
Physicochemical Properties
The physicochemical properties of a compound are paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Physical State and Appearance
1-Benzylimidazolidine-2,4-dione is typically a white to almost white powder or crystalline solid.[5]
Melting Point
The melting point is a critical indicator of purity and can reveal the existence of different crystalline forms (polymorphs). There is a notable discrepancy in the reported melting points for 1-benzylimidazolidine-2,4-dione, which strongly suggests the possibility of polymorphism.[6][7]
| Reported Melting Point (°C) | Source | Notes |
| 136-144 | Chem-Impex[4] | Wide range may indicate impurities or a mixture of polymorphs. |
| 252-254 | ChemicalBook[5][8] | A distinct, higher melting point. |
| 275 (decomposes) | Chemsrc[9] | Suggests thermal instability at the melting point. |
Expertise & Experience: The significant variation in melting points is a red flag for potential polymorphic forms, which can have different solubilities and bioavailabilities. It is crucial for researchers to characterize the specific crystalline form they are working with using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and thermal microscopy.[7][10]
Experimental Protocol: Melting Point Determination (Capillary Method)
A standard and widely accepted method for determining the melting point is the capillary method.[11][12]
Caption: Workflow for Melting Point Determination.
Solubility
Solubility is a key determinant of a drug's bioavailability. 1-Benzylimidazolidine-2,4-dione is reported to be soluble in methanol.[5] However, comprehensive quantitative solubility data in various aqueous and organic solvents is essential for formulation development.
Experimental Protocol: Qualitative Solubility Determination
A systematic approach to determining the solubility of an organic compound involves testing its solubility in a series of solvents of varying polarity and pH.[8][13][14][15]
Caption: Flowchart for Qualitative Solubility Testing.
Acidity (pKa)
The pKa value indicates the strength of an acid in a solution. For hydantoins, the N-H proton is weakly acidic. A predicted pKa of 8.88 ± 0.10 has been reported for 1-benzylimidazolidine-2,4-dione.[5]
Expertise & Experience: The pKa is crucial for predicting the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for the experimental determination of pKa.[2][6][16][17][18]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[6]
-
Sample Preparation: Prepare a solution of 1-benzylimidazolidine-2,4-dione of known concentration (e.g., 1 mM) in a suitable solvent system, which may include a co-solvent like methanol for sparingly soluble compounds.[6][16] Maintain a constant ionic strength with a background electrolyte like KCl.[6]
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small increments of the titrant.[6][18]
-
Data Acquisition: Record the pH after each addition of the titrant, ensuring the reading is stable.[6]
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first derivative.[18]
Lipophilicity (LogP/LogD)
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key parameter in predicting a drug's membrane permeability and overall pharmacokinetic profile. A predicted LogP value of 0.41 has been reported for 1-benzylimidazolidine-2,4-dione.[9]
Expertise & Experience: For ionizable compounds like hydantoins, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more relevant than the partition coefficient (LogP), which applies only to the neutral form.[11][19] The shake-flask method is the gold standard for experimental determination of LogP and LogD.[1][5][9][20][21]
Experimental Protocol: LogD Determination by Shake-Flask Method
-
Solvent Saturation: Pre-saturate n-octanol with a buffer of the desired pH (e.g., pH 7.4 phosphate buffer) and vice versa.[9]
-
Partitioning: Dissolve a known amount of 1-benzylimidazolidine-2,4-dione in one of the phases. Add a known volume of the other phase.[9]
-
Equilibration: Shake the mixture vigorously until equilibrium is reached.[1]
-
Phase Separation: Separate the two phases carefully.[20]
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogD using the formula: LogD = log([Concentration in n-octanol] / [Concentration in buffer]).[21]
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in CDCl₃):
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm.
-
Benzyl CH₂: A singlet around δ 4.5-4.8 ppm.
-
Imidazolidine CH₂: A singlet around δ 3.9-4.2 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which can be variable and concentration-dependent.
Expected ¹³C NMR (in CDCl₃):
-
Carbonyl Carbons (C=O): Two signals in the range of δ 155-175 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 125-140 ppm.
-
Benzyl CH₂: A signal around δ 40-50 ppm.
-
Imidazolidine CH₂: A signal around δ 40-50 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorptions (KBr pellet):
-
N-H Stretch: A broad band around 3300 cm⁻¹.[6]
-
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=O Stretch (amide): Two strong absorptions around 1700-1780 cm⁻¹.[6]
-
C-N Stretch: Bands in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 190.
-
Key Fragments: A prominent peak at m/z = 91 corresponding to the stable benzyl cation [C₇H₇]⁺, formed by the cleavage of the benzylic C-N bond.[4][6][31][32][33][34] Other fragments would arise from the breakdown of the hydantoin ring.
Stability Profile
Understanding the stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for determining its shelf-life and appropriate storage conditions.[3][19][35][36][37]
Tautomeric Stability: Theoretical studies on the parent hydantoin ring system show that the diketo tautomer is significantly more stable than its enol forms.[20][21]
Thermal Stability: As indicated by a reported melting point with decomposition, 1-benzylimidazolidine-2,4-dione may be susceptible to thermal degradation.[9] The primary thermal decomposition pathway for benzyl hydantoins is often initiated by the cleavage of the benzylic carbon-nitrogen bond.[6]
Forced Degradation Studies: To fully characterize the stability profile, forced degradation studies should be conducted under various stress conditions, including:
-
Acidic and Basic Hydrolysis: To assess stability at different pH values.
-
Oxidative Degradation: Using reagents like hydrogen peroxide to evaluate susceptibility to oxidation.
-
Photodegradation: Exposure to UV and visible light to determine photosensitivity.
-
Thermal Degradation: Heating at elevated temperatures to assess thermal stability.
Conclusion
This technical guide has synthesized the available physicochemical data for 1-benzylimidazolidine-2,4-dione and outlined the standard methodologies for their experimental determination. The discrepancies in reported melting points highlight the potential for polymorphism, a critical consideration in drug development. While some properties have been predicted, this guide emphasizes the necessity of rigorous experimental verification to build a comprehensive and reliable profile of this promising scaffold. The provided experimental frameworks serve as a robust starting point for researchers and drug development professionals in their investigation of 1-benzylimidazolidine-2,4-dione and its derivatives.
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